molecular formula C5H5Cl2N3 B1331115 4,6-Dichloro-n-methylpyrimidin-5-amine CAS No. 6959-84-8

4,6-Dichloro-n-methylpyrimidin-5-amine

Cat. No.: B1331115
CAS No.: 6959-84-8
M. Wt: 178.02 g/mol
InChI Key: KLFYPDKDZRLLHM-UHFFFAOYSA-N
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Description

4,6-Dichloro-n-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions, and a methyl group attached to the nitrogen atom at the 5th position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-n-methylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methylamine group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is typically stored under inert atmosphere and low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-n-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, while hydrolysis can produce corresponding amines and chlorinated by-products .

Scientific Research Applications

4,6-Dichloro-n-methylpyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-n-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group contribute to its binding affinity and specificity. The compound can inhibit or modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    4,6-Dichloro-2-methylpyrimidine: This compound is similar in structure but lacks the amine group at the 5th position.

    4,6-Dichloro-5-aminopyrimidine: This compound has an amine group at the 5th position but does not have the methyl group on the nitrogen atom.

    4,6-Dichloro-N-(imidazolidin-2-ylidene)-2-methylpyrimidin-5-amine: This compound has an imidazolidinylidene group instead of the methyl group.

Uniqueness: 4,6-Dichloro-n-methylpyrimidin-5-amine is unique due to the presence of both chlorine atoms and the methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

4,6-dichloro-N-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-3-4(6)9-2-10-5(3)7/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFYPDKDZRLLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989674
Record name 4,6-Dichloro-N-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6959-84-8
Record name 6959-84-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloro-N-methylpyrimidin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-N-methylpyrimidin-5-amine
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Synthesis routes and methods

Procedure details

Add 5-amino-4,6-dichloropyrimidine (2 g; 0.012 mol) to THF (60 mL). Cool to 0° C. and add portion-wise NaH (0.53 g; 0.013 mol). Stir at 0° C. for 30 min. Add drop-wise methyl iodide (0.7 mL, 0.012 mol). Stir at 0° C. for 1 h and then RT for 30 min. Quench with saturated ammonium chloride aqueous and extract with EA. Evaporate the organic layer and purify the residue through a silica gel column using acetone and hexane as eluent to give the title compound (0.6 g; 27.64%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Yield
27.64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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